molecular formula C17H23N3O2 B1419403 Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate CAS No. 444891-21-8

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Cat. No. B1419403
M. Wt: 301.4 g/mol
InChI Key: MKDYPPSXUMRRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a biochemical used for proteomics research . It is a derivative of N-Boc piperazine .


Molecular Structure Analysis

While the exact molecular structure analysis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is not available in the retrieved sources, a related compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was analyzed using single crystal X-ray diffraction analysis . The molecule was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound is used as an intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Anticorrosive Behaviour : Research has focused on the synthesis and anticorrosive activity of novel heterocyclic compounds including Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. This molecule shows promising results in protecting steel surfaces from corrosion in acidic environments (B. Praveen et al., 2021).

  • Crystal and Molecular Structure Analysis : Studies have been conducted on the crystal and molecular structure of various derivatives, providing insights into their chemical properties and potential applications in pharmaceuticals (Ashwini Gumireddy et al., 2021).

  • Pharmaceutical Intermediate : Certain derivatives are used in the synthesis of compounds with potential antibacterial and anthelmintic activities, indicating their role in pharmaceutical research (C. Sanjeevarayappa et al., 2015).

  • Chemical Synthesis and Characterization : Various studies focus on the synthesis, characterization, and X-ray diffraction analysis of derivatives, demonstrating their importance in chemical research and potential applications in drug design (Zhi-Ping Yang et al., 2021).

Future Directions

While the future directions for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate are not explicitly mentioned in the retrieved sources, it’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . This suggests potential future directions in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYPPSXUMRRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672829
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

CAS RN

444891-21-8
Record name 1,1-Dimethylethyl 4-(cyanophenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444891-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.